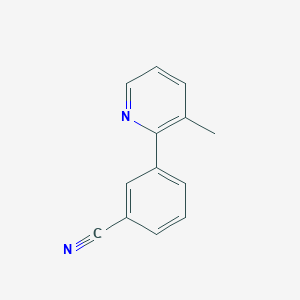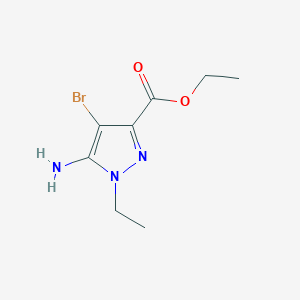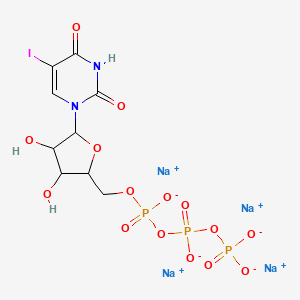![molecular formula C23H44NaO9P B12070918 sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)
sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a phosphate group, a hydroxypropyl group, and a heptadec-10-enoyl group. Its molecular formula is C24H48NaO9P, and it has a molecular weight of approximately 534.596 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate typically involves the esterification of 2,3-dihydroxypropyl phosphate with heptadec-10-enoic acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the correct stereochemistry of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phosphates. These products can have different properties and applications depending on the specific modifications made .
Aplicaciones Científicas De Investigación
Sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its potential role in cellular signaling pathways and as a component of lipid membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades. Additionally, it may participate in enzymatic reactions, serving as a substrate or inhibitor for various enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2,3-dihydroxypropyl (2R)-2-hydroxy-3-(stearoyloxy)propyl phosphate: Similar structure but with a stearoyloxy group instead of a heptadec-10-enoyl group.
Sodium 2,3-dihydroxypropyl (2R)-2-[(9Z)-9-octadecenoyloxy]-3-(stearoyloxy)propyl phosphate: Contains both octadecenoyloxy and stearoyloxy groups.
Uniqueness
The uniqueness of sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C23H44NaO9P |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C23H45O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(27)30-18-22(26)20-32-33(28,29)31-19-21(25)17-24;/h7-8,21-22,24-26H,2-6,9-20H2,1H3,(H,28,29);/q;+1/p-1/b8-7-;/t21?,22-;/m1./s1 |
Clave InChI |
VLXNHRXHADCBJD-PAZPICONSA-M |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |
SMILES canónico |
CCCCCCC=CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)



![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)

